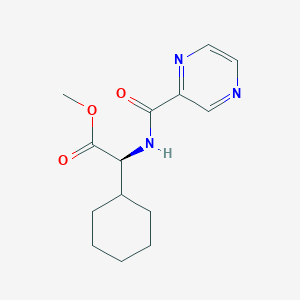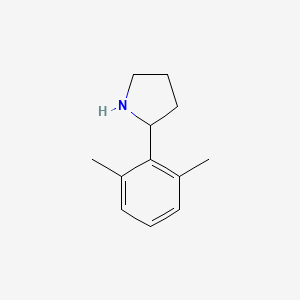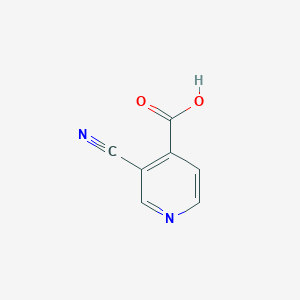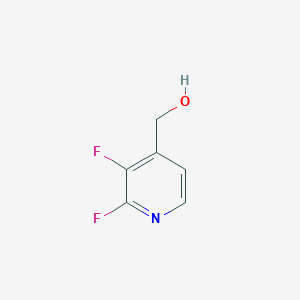![molecular formula C15H22Cl2N6O B1455666 2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride CAS No. 1332528-47-8](/img/structure/B1455666.png)
2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride
Vue d'ensemble
Description
The compound “2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride” is a complex organic molecule that contains a piperazine ring and a 1,2,4-triazole ring . Piperazine rings are often found in pharmaceuticals and are known for their versatile biological activities . The 1,2,4-triazole ring is also a common feature in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a 1,2,4-triazole ring, and an acetamide group . These functional groups could potentially allow for a variety of interactions in biological systems.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The piperazine and 1,2,4-triazole rings could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine and 1,2,4-triazole rings could potentially affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory effects against influenza A and Coxsackie B4 virus, suggesting potential applications in the development of antiviral medications .
Anti-inflammatory Properties
The indole nucleus, a component of the compound, is known for its anti-inflammatory properties. This makes it a valuable candidate for research into treatments for conditions characterized by inflammation .
Anticancer Research
Compounds with an indole scaffold have been explored for their anticancer properties. The ability to bind with high affinity to multiple receptors makes them suitable for screening in cancer therapeutics .
Neuropharmacological Applications
Arylpiperazine-based compounds, which are structurally related to the compound , have been studied as ligands for alpha1-adrenergic receptors. These receptors are significant targets for treating various neurological conditions, including depression and Alzheimer’s disease .
Cytotoxic Activity
Derivatives of the compound have been synthesized and screened for their cytotoxic activity against various cancer cell lines. This research is crucial for the development of new chemotherapeutic agents .
Enzyme Inhibition
The compound’s derivatives have been evaluated as inhibitors for certain enzymes, such as p21-activated kinase 4 (PAK4), which plays a role in cell signaling pathways. Inhibiting PAK4 can have implications in treating diseases where this enzyme is overactive .
Antimicrobial Effects
Indole derivatives are also known for their antimicrobial effects , which include combating bacterial and fungal infections. This makes the compound a point of interest for developing new antimicrobial drugs .
Antidiabetic Potential
Research has indicated that indole-based compounds may have applications in treating diabetes. Their role in modulating biological pathways related to diabetes makes them a subject of interest in antidiabetic drug development .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O.2ClH/c22-15(10-20-7-5-16-6-8-20)19-14-3-1-13(2-4-14)9-21-12-17-11-18-21;;/h1-4,11-12,16H,5-10H2,(H,19,22);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCJMEMEINNBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



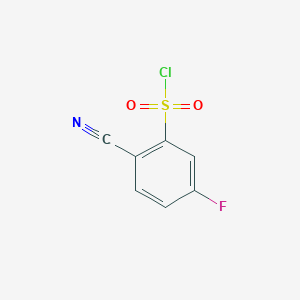
![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)


![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)
